Methyl 3-hydroxy-2-methylbenzoate
Overview
Description
“Methyl 3-hydroxy-2-methylbenzoate” is an organic compound with the CAS Number: 55289-05-9 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with thionyl chloride in methanol under reflux conditions . The product is then purified by silica chromatography .Molecular Structure Analysis
The molecular weight of “this compound” is 166.18 . The exact molecular structure can be represented by the linear formula: C9H10O3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 166.18 . It is sealed in dry conditions and stored at room temperature . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Applications in Analytical Chemistry
Methyl 3-hydroxy-2-methylbenzoate has been investigated for its potential in various applications, particularly in analytical chemistry. For instance, the study of its single crystal structure, using X-ray diffraction and Hirshfeld surface analysis, contributes to a deeper understanding of its molecular interactions and properties. This knowledge is crucial in the development of analytical methods in pharmaceutical and cosmetic industries (Sharfalddin et al., 2020).
Involvement in Chemical Synthesis
Research has also focused on the mechanism of its formation, such as the suggested pathway for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid. Understanding these mechanisms is pivotal in synthetic chemistry, especially in the synthesis of complex organic compounds (Sangaiah & Rao, 2013).
Environmental and Toxicological Studies
Studies on methyl paraben, a related compound, have highlighted its potential environmental and toxicological implications. Investigations into its activation by light irradiation and metabolism have revealed insights into how it might cause oxidative DNA damage, which has implications for understanding its environmental impact and toxicity (Okamoto et al., 2008).
Antimicrobial Applications
In the field of antimicrobial research, derivatives of this compound have been explored. For example, novel 1,3,4-thiadiazole-based molecules, synthesized using this compound, have shown significant antimicrobial activity against various microorganisms. This application is particularly relevant in the development of new antimicrobial drugs (Shehadi et al., 2022).
Biomedical Imaging
Another interesting application is in the field of biomedical imaging. A study demonstrated the synthesis of a fluorogenic chemosensor based on this compound for the highly selective and sensitive detection of aluminum ions, with potential applications in living cell imaging [(Ye et al., 2014)](https://consensusensus.app/papers/highly-fluorescent-sensor-detection-application-living-ye/660e9857efe2563cb042af188a9582fd/?utm_source=chatgpt).
Pharmaceutical Research
The compound has also been a subject in pharmaceutical research. A study investigated its role in the synthesis of certain aromatic constituents of calichemicin antibiotics. Such research is crucial in the development of new pharmaceuticals and understanding their synthesis pathways (Laak & Scharf, 1989).
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. A study demonstrated the protective effects of a derivative, methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells, highlighting its potential in treating neurodegenerative diseases (Cai et al., 2016).
Environmental Microbial Metabolism
Its involvement in microbial metabolism was also explored. A study investigated the bacterial metabolism of 2,4-xylenol, a related compound, and its conversion into 4-hydroxy-3-methylbenzoic acid. Understanding such microbial processes is vital in environmental science and biodegradation studies (Chapman & Hopper, 1968).
Antiviral Research
Furthermore, research into methyl gallate, a compound related to this compound, has revealed its potent antiviral activity against herpes simplex virus, indicating potential uses in antiviral therapies (Kane et al., 1988).
Analytical Methods in Human Health
A study focusing on the development of an analytical method for measuring parabens and other environmental phenols in human milk highlights the compound's relevance in human health and environmental exposure assessment (Ye et al., 2008).
Safety and Hazards
“Methyl 3-hydroxy-2-methylbenzoate” is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKJGYGIBLIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500143 | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-05-9 | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.